molecular formula C9H13NO B13618599 O-(2,6-Dimethylbenzyl)hydroxylamine

O-(2,6-Dimethylbenzyl)hydroxylamine

Cat. No.: B13618599
M. Wt: 151.21 g/mol
InChI Key: ZTBLYJZJAPOYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,6-Dimethylbenzyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is particularly interesting due to its unique structure, which includes a benzyl group substituted with two methyl groups at the 2 and 6 positions. This structural feature imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,6-Dimethylbenzyl)hydroxylamine typically involves the reaction of 2,6-dimethylbenzyl chloride with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under basic conditions provided by a base like sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the benzyl chloride, replacing the chloride ion with the hydroxylamine group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction but is optimized for efficiency and yield. Parameters such as temperature, solvent choice, and reaction time are carefully controlled to maximize production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

O-(2,6-Dimethylbenzyl)hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.

Major Products

    Oxidation: Produces nitroso or nitro compounds.

    Reduction: Yields primary or secondary amines.

    Substitution: Forms various substituted hydroxylamines depending on the electrophile used.

Scientific Research Applications

O-(2,6-Dimethylbenzyl)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-N bonds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(2,6-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    O-Benzylhydroxylamine: Similar structure but without the methyl groups.

    O-(2,4-Dimethylbenzyl)hydroxylamine: Similar but with methyl groups at different positions.

    O-(2,6-Dichlorobenzyl)hydroxylamine: Similar but with chlorine substituents instead of methyl groups.

Uniqueness

O-(2,6-Dimethylbenzyl)hydroxylamine is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different chemical behaviors and applications compared to its analogs.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

O-[(2,6-dimethylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO/c1-7-4-3-5-8(2)9(7)6-11-10/h3-5H,6,10H2,1-2H3

InChI Key

ZTBLYJZJAPOYBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.